molecular formula C14H9F4NO B256983 N-(3-fluorophenyl)-2-(trifluoromethyl)benzamide

N-(3-fluorophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B256983
M. Wt: 283.22 g/mol
InChI Key: LXIZXQBTRQBHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-(trifluoromethyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide class of compounds and has a molecular weight of 301.24 g/mol.

Scientific Research Applications

TFB has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and biotechnology. In drug discovery, TFB has been shown to have potent activity against cancer cells and has been proposed as a potential candidate for the development of anticancer drugs. In materials science, TFB has been used as a building block for the synthesis of novel materials with unique properties. In biotechnology, TFB has been used as a tool for the study of protein-protein interactions and has been shown to be a valuable tool in the field of proteomics.

Mechanism Of Action

The mechanism of action of TFB is not fully understood, but it is believed to act by inhibiting the activity of certain proteins involved in cellular signaling pathways. TFB has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. TFB has also been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of cellular processes such as cell division and apoptosis.

Biochemical And Physiological Effects

TFB has been shown to have a range of biochemical and physiological effects. In cell-based assays, TFB has been shown to inhibit the growth of cancer cells and induce apoptosis. TFB has also been shown to inhibit the activity of certain enzymes involved in the regulation of cellular processes such as cell division and apoptosis. In animal studies, TFB has been shown to have anti-tumor activity and to inhibit the growth of tumors.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TFB in lab experiments is its potent activity against cancer cells. TFB has been shown to be effective against a range of cancer cell lines, making it a valuable tool for the study of cancer biology. However, the synthesis of TFB is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of TFB is not fully understood, which limits its potential applications in certain fields.

Future Directions

There are several future directions for research on TFB. One area of research is the development of TFB-based anticancer drugs. TFB has been shown to have potent activity against cancer cells, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the study of the mechanism of action of TFB. Understanding the mechanism of action of TFB could lead to the development of new drugs that target the same pathways. Finally, there is a need for further research on the synthesis and properties of TFB-based materials. TFB has been shown to be a valuable building block for the synthesis of novel materials, and further research is needed to explore its potential applications in materials science.

Synthesis Methods

The synthesis of TFB can be achieved through a multi-step process that involves the reaction of 3-fluoroaniline with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, TFB. The synthesis of TFB is a complex process that requires expertise in organic chemistry and access to specialized equipment.

properties

Product Name

N-(3-fluorophenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C14H9F4NO

Molecular Weight

283.22 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9F4NO/c15-9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(16,17)18/h1-8H,(H,19,20)

InChI Key

LXIZXQBTRQBHRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)C(F)(F)F

Origin of Product

United States

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